An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-Benzyl-3-(4-methoxyphenyl)piperazine
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-Benzyl-3-(4-methoxyphenyl)piperazine
Preamble: Charting the Pharmacological Landscape of a Novel Piperazine Derivative
To the researchers, scientists, and drug development professionals at the forefront of molecular discovery, this document serves as a comprehensive technical guide to understanding the anticipated in vitro pharmacological profile of 1-Benzyl-3-(4-methoxyphenyl)piperazine. As direct experimental data for this specific chemical entity is not extensively available in the public domain, this guide adopts a rational, evidence-based approach. By dissecting the known pharmacological activities of its core structural motifs—the 1-benzylpiperazine and the (4-methoxyphenyl)piperazine moieties—and drawing parallels from closely related, well-characterized analogs, we can construct a predictive pharmacological profile. This document will not only postulate the likely molecular targets and functional activities but will also provide the detailed experimental frameworks necessary to empirically validate these hypotheses. Our narrative is grounded in the principles of scientific integrity, offering both expert insights and the practical methodologies required for a thorough in vitro investigation.
Deconstruction of the Core Scaffold: An Expert Analysis of Constituent Moieties
The pharmacological identity of 1-Benzyl-3-(4-methoxyphenyl)piperazine is intrinsically linked to its two primary structural components. A logical starting point in our analysis is to understand the established pharmacology of these building blocks.
The 1-Benzylpiperazine (BZP) Moiety: A Stimulant with Catecholaminergic Actions
1-Benzylpiperazine (BZP) is a well-documented psychoactive substance with stimulant properties comparable to, albeit less potent than, amphetamine.[1][2] Its primary mechanism of action involves the enhancement of catecholamine release, particularly dopamine and norepinephrine, from sympathetic nerve terminals.[3] This leads to increased synaptic concentrations of these neurotransmitters and subsequent activation of central and peripheral α- and β-adrenergic receptors.[3] The BZP scaffold is a common feature in a variety of centrally acting compounds and is known to interact with a range of monoaminergic targets.
The (4-Methoxyphenyl)piperazine (MeOPP) Moiety: A Modulator of Serotonergic and Dopaminergic Systems
The 1-(4-methoxyphenyl)piperazine (MeOPP or pMeOPP) moiety is also a recognized pharmacophore, often found in compounds targeting monoaminergic systems.[4] In vitro studies have shown that pMeOPP can inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism it shares with other stimulant compounds.[4] Furthermore, many piperazine derivatives with a methoxyphenyl substitution exhibit significant activity at serotonin receptors, often acting as agonists.[4] This moiety is a key structural feature in several approved and investigational drugs targeting CNS disorders.
Predicted In Vitro Pharmacological Profile: A Synthesis of Evidence
Based on the activities of its constituent parts and data from structurally related compounds, we can formulate a set of primary hypotheses regarding the in vitro pharmacological profile of 1-Benzyl-3-(4-methoxyphenyl)piperazine.
Primary Hypothesized Targets and Activities
The convergence of a benzylpiperazine and a methoxyphenylpiperazine structure suggests a high probability of interaction with monoamine transporters and receptors. The primary targets for initial investigation should include:
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Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Given the known effects of BZP and MeOPP on monoamine release and reuptake, it is highly probable that 1-Benzyl-3-(4-methoxyphenyl)piperazine will exhibit inhibitory activity at these transporters.
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Adrenergic Receptors (α1, α2, β): The catecholamine-releasing properties of the BZP moiety suggest a potential for indirect agonism or direct antagonist activity at adrenergic receptors. Notably, complex derivatives containing a benzyl- and a methoxyphenylpiperazine structure, such as HJZ-12, have been characterized as potent and selective α1D/1A-adrenoceptor antagonists.[5][6][7]
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Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): The methoxyphenylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes.[8] Therefore, screening for binding affinity and functional activity at these receptors is warranted.
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Dopamine Receptors (D1, D2, D3): The dopaminergic activity of BZP suggests that direct interactions with dopamine receptors are possible.[9]
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Sigma Receptors (σ1, σ2): Benzylpiperazine derivatives have been identified as high-affinity ligands for sigma receptors, suggesting these should also be considered as potential targets.[10]
Anticipated Functional Profile
The functional consequences of receptor and transporter interactions are likely to be complex. The compound could act as:
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A Monoamine Reuptake Inhibitor: Leading to increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin.
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A Receptor Antagonist: Particularly at α-adrenergic receptors, as suggested by analogs like HJZ-12.[5][6][7]
-
A Receptor Agonist or Partial Agonist: Especially at serotonin receptor subtypes.
The following table summarizes the anticipated primary targets and the rationale for their inclusion in a comprehensive in vitro screening panel.
| Target | Predicted Activity | Rationale | Key References |
| Dopamine Transporter (DAT) | Inhibitor | BZP is a known dopamine releasing agent. | [3] |
| Norepinephrine Transporter (NET) | Inhibitor | BZP enhances norepinephrine release. | [3] |
| Serotonin Transporter (SERT) | Inhibitor | MeOPP inhibits monoamine reuptake. | [4] |
| α1-Adrenergic Receptors | Antagonist | Analogs like HJZ-12 are potent antagonists. | [5][6][7] |
| 5-HT Receptors (e.g., 1A, 2A, 7) | Agonist/Antagonist | The methoxyphenylpiperazine moiety is a common 5-HT ligand. | [4][8] |
| Sigma Receptors (σ1, σ2) | Ligand | Benzylpiperazine derivatives show high affinity for sigma receptors. | [10] |
Experimental Workflows for In Vitro Pharmacological Profiling
To empirically determine the pharmacological profile of 1-Benzyl-3-(4-methoxyphenyl)piperazine, a tiered screening approach is recommended. The following sections detail the essential experimental protocols.
Primary Radioligand Binding Assays: Determining Target Affinity
The initial step is to assess the binding affinity of the compound across a panel of relevant receptors and transporters. This provides crucial information on which targets the compound interacts with and with what potency.
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Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells at high confluency and homogenize in an appropriate ice-cold buffer (e.g., Tris-HCl) using a tissue homogenizer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors), and a range of concentrations of the test compound (1-Benzyl-3-(4-methoxyphenyl)piperazine).
-
To determine non-specific binding, include wells with a high concentration of a known, non-labeled ligand.
-
Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Antagonism of Gq-Coupled α1-Adrenergic Receptor Signaling.
Data Interpretation and Building a Comprehensive Profile
The data generated from these in vitro assays will allow for the construction of a detailed pharmacological profile for 1-Benzyl-3-(4-methoxyphenyl)piperazine. The key deliverables of this investigation will be:
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A Receptor and Transporter Affinity Table: Quantitatively summarizing the Ki values for all targets tested.
-
A Functional Activity Profile: Detailing whether the compound is an agonist, antagonist, or modulator at each of its primary targets, with corresponding EC50 or IC50 values.
-
Selectivity Indices: Calculating the ratio of affinities for different targets to understand the compound's selectivity.
Concluding Remarks and Future Directions
This technical guide provides a robust framework for the in vitro pharmacological characterization of 1-Benzyl-3-(4-methoxyphenyl)piperazine. By leveraging the known pharmacology of its constituent moieties and employing a systematic and logical experimental approach, researchers can efficiently elucidate its mechanism of action and potential therapeutic applications. The initial focus on monoamine transporters and adrenergic and serotonergic receptors is a scientifically sound starting point. Subsequent investigations could expand to include off-target liability screening and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to further refine the understanding of this novel chemical entity. The path from a novel molecule to a potential therapeutic is paved with rigorous in vitro science, and the methodologies outlined herein provide a clear roadmap for this critical phase of drug discovery.
References
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ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]
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National Center for Biotechnology Information. (2021). Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]
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PubMed. (2021). Piperazine-Derived α 1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]
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MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D 2 /D 3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. [Link]
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Central European Repository. (n.d.). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]
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Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). [Link]
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